[4-(1H-pyrazol-1-yl)phenyl]acetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-pyrazol-1-ylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-7-6-10-2-4-11(5-3-10)14-9-1-8-13-14/h1-5,8-9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSWQGPKRSYWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585412 | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-55-5 | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Enduring Significance of Pyrazole Containing Scaffolds in Modern Organic and Medicinal Chemistry
The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its versatile synthetic accessibility and its ability to participate in various biological interactions, leading to a broad spectrum of pharmacological activities. nih.gov Pyrazole derivatives are known to exhibit antimicrobial, anti-inflammatory, anticancer, antiviral, and neuroprotective properties. nih.gov Their widespread importance is underscored by their presence in numerous FDA-approved drugs that address a range of medical conditions. nih.gov
The structural features of the pyrazole ring allow for diverse substitutions, which in turn modulates its physicochemical and biological properties. mdpi.com For instance, the N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition at biological targets. The versatility of the pyrazole scaffold has made it a central component in the design of inhibitors for various enzymes, including protein kinases, which are critical targets in oncology. nih.gov
Table 1: Examples of FDA-Approved Drugs Featuring a Pyrazole Scaffold
| Drug Name | Therapeutic Use |
| Celecoxib | Anti-inflammatory |
| Rimonabant | Anti-obesity (withdrawn) |
| Sildenafil | Erectile dysfunction |
| Darolutamide | Prostate cancer |
| Edaravone | Amyotrophic lateral sclerosis (ALS) |
An Overview of 4 1h Pyrazol 1 Yl Phenyl Acetonitrile Within Acetonitrile Bearing Pyrazole Derivatives
[4-(1H-pyrazol-1-yl)phenyl]acetonitrile belongs to a specific subclass of pyrazole (B372694) derivatives characterized by the presence of an acetonitrile (B52724) group. The acetonitrile moiety is a versatile functional group in organic synthesis, capable of undergoing a variety of chemical transformations. This makes acetonitrile-bearing pyrazoles valuable intermediates for the synthesis of more complex molecules.
The synthesis of such compounds often involves the coupling of a pyrazole-containing fragment with a phenylacetonitrile (B145931) derivative. For instance, the Vilsmeier-Haack reaction is a common method for the formylation of 1-phenyl-1H-pyrazoles, which can then be further functionalized. researchgate.netsemanticscholar.org Another approach involves the reaction of a pyrazole compound with a haloacetonitrile. The resulting pyrazolyl acetonitrile can then serve as a precursor for various other derivatives.
In the context of medicinal chemistry, the phenylacetonitrile portion of this compound is a key structural element found in several biologically active compounds. The combination of the proven pharmacophoric properties of the pyrazole ring with the synthetic utility of the acetonitrile group makes this class of compounds particularly interesting for drug discovery programs. For example, related structures are key intermediates in the synthesis of potent androgen receptor (AR) antagonists, which are crucial in the treatment of prostate cancer. google.com
Table 2: Representative Acetonitrile-Bearing Pyrazole Derivatives and Their Context
| Compound Name | Reported or Potential Application/Context |
| {4-[4-(1-phenyl-1H-pyrazol-4-ylmethyl)-3,4,5,6-tetrahydro-2H-[1,2']bipyrazinyl-3'-yl]-phenyl}-acetonitrile hydrochloride | Intermediate in pharmaceutical synthesis. chemicalbook.com |
| 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | Key intermediate for androgen receptor antagonists. google.com |
| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Synthesized via multicomponent reactions for potential biological activity. ijsrch.com |
The Current Research Landscape and Unexplored Avenues for 4 1h Pyrazol 1 Yl Phenyl Acetonitrile
Classical and Conventional Synthetic Approaches
Traditional methods for the synthesis of pyrazole-containing compounds often rely on well-established condensation reactions, which can be performed in multiple steps or optimized into one-pot procedures.
Multistep Synthesis from Precursor Molecules
The classical Knorr pyrazole synthesis, first reported in 1883, remains a fundamental approach. nih.gov This method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govyoutube.com For the synthesis of this compound, a suitable precursor would be a substituted 1,3-diketone reacting with 4-hydrazinylphenylacetonitrile. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com
Another multistep approach involves the use of α-benzotriazolyl enones, which react with hydrazines to form intermediate pyrazolines. Subsequent treatment in a basic medium eliminates the benzotriazole (B28993) group, yielding the desired pyrazole. This method allows for functionalization at the 4-position of the pyrazoline ring, providing a route to tetrasubstituted pyrazoles. nih.gov
A further example involves the synthesis of 5-alkyl-3-amino-1H-pyrazoles starting from carboxylic acids. The process begins with esterification, followed by reaction with sodium hydride and acetonitrile (B52724) to create a ketonitrile intermediate. This intermediate is then treated with hydrazine hydrate (B1144303) to form the aminopyrazole, which can be further modified. mdpi.com
| Starting Materials | Key Intermediates | Final Product Type | Reference |
| 1,3-Dicarbonyl compounds, Hydrazines | Hydrazones | Polysubstituted pyrazoles | nih.govyoutube.com |
| α-Benzotriazolyl enones, Hydrazines | Pyrazolines | Tetrasubstituted pyrazoles | nih.gov |
| Carboxylic acids, Acetonitrile, Hydrazine | Ketonitriles | 5-Alkyl-3-amino-1H-pyrazoles | mdpi.com |
One-Pot Reaction Strategies in Pyrazole Synthesis
One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of isolation and purification steps. Several one-pot methods for pyrazole synthesis have been developed.
One such strategy involves the reaction of arenes and carboxylic acids to successively form ketones and β-diketones, which then undergo heterocyclization with hydrazine. rsc.org The use of a TfOH/TFAA acylation system is key to the formation of the intermediate 1,3-diketones. mdpi.com Another efficient one-pot, three-component procedure involves the condensation of aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes to produce 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org
Pyrazoline derivatives can also be synthesized in a one-pot reaction of aromatic ketones, aldehydes, and hydrazine under basic conditions. researchgate.netfip.org The mechanism is believed to proceed through the formation of a chalcone (B49325) intermediate via a Claisen-Schmidt reaction, followed by cyclization with hydrazine. researchgate.net Microwave irradiation has been employed to accelerate this process. fip.org
Catalytic Synthesis Routes
Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective formation of complex molecules. Various catalytic systems have been applied to the synthesis of pyrazoles.
Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Cu-catalyzed, Pd-catalyzed)
Copper and palladium catalysts are widely used in the synthesis of N-arylpyrazoles. Palladium-catalyzed C-N coupling reactions of aryl triflates with pyrazole derivatives, using ligands such as tBuBrettPhos, have been shown to be highly efficient. acs.orgacs.orgnih.govorganic-chemistry.org This method is applicable to a wide range of substrates, including sterically hindered ones, and tolerates various functional groups. acs.orgorganic-chemistry.org 3-Trimethylsilylpyrazole has been identified as an excellent substrate for this coupling, with the resulting product serving as a versatile template for further functionalization. acs.orgnih.govorganic-chemistry.org
Copper-catalyzed reactions also provide a valuable route to pyrazoles. A copper(I)-catalyzed reaction of phenylhydrazones and dialkyl ethylenedicarboxylates offers an efficient synthesis of polysubstituted pyrazoles. organic-chemistry.org Additionally, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones leads to a broad range of pyrazole derivatives. organic-chemistry.org The Ullmann coupling reaction, catalyzed by CuI, has been used to synthesize 5-arylamino-1-arylpyrazoles. researchgate.net Furthermore, a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones catalyzed by Pd(II)/Cu(I) has been developed for the preparation of pyrazoles. researchgate.net
| Catalyst | Reactants | Product Type | Reference |
| Palladium (with tBuBrettPhos) | Aryl triflates, Pyrazole derivatives | N-Arylpyrazoles | acs.orgacs.orgnih.govorganic-chemistry.org |
| Copper(I) | Phenylhydrazones, Dialkyl ethylenedicarboxylates | Polysubstituted pyrazoles | organic-chemistry.org |
| Copper | β,γ-Unsaturated hydrazones | Pyrazole derivatives | organic-chemistry.org |
| CuI | Aminopyrazoles, Aryl halides | 5-Arylamino-1-arylpyrazoles | researchgate.net |
| Pd(II)/Cu(I) | N-Propargyl sulfonylhydrazones | Pyrazoles | researchgate.net |
Iodine-Catalyzed Synthesis of Pyrazoles
Molecular iodine has emerged as an efficient and environmentally friendly catalyst for pyrazole synthesis. nih.gov An iodine-catalyzed one-pot, three-component reaction of β-ketonitriles, arylhydrazines, and aryl sulfonyl hydrazides provides direct access to fully substituted pyrazoles. nih.govacs.org This method is notable for its bond-forming efficiency and broad substrate scope. nih.gov
Another iodine-catalyzed multicomponent reaction allows for the selective preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov This reaction proceeds in good to excellent yields and tolerates a wide range of functional groups. nih.gov Furthermore, an efficient one-pot synthesis of highly functionalized pyrazoles has been achieved through a sequential reaction of phenyl hydrazine, malononitrile, and various aldehydes in water, using molecular iodine as the catalyst. rsc.org
Base-Mediated and Acid-Catalyzed Reactions
Both basic and acidic conditions can be employed to mediate the synthesis of pyrazoles. A base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones offers a regioselective route to polysubstituted pyrazoles under mild conditions. acs.org This method takes advantage of the unique reactivity of the dithianyl group, allowing for further derivatization. acs.org In another approach, the cyclocondensation of nitroolefins with hydrazones using a strong base like t-BuOK, followed by acid treatment, yields 1,3,4-substituted pyrazoles with excellent regioselectivity. nih.gov
Acid catalysis is also prevalent in pyrazole synthesis. The classic Knorr synthesis often utilizes a catalytic amount of acid to facilitate the reaction between a 1,3-dicarbonyl compound and a hydrazine. jk-sci.com Lewis acids such as SnCl₄, BF₃·OEt₂, and TiCl₄ can catalyze the union of 3-ethoxycyclobutanones with monosubstituted hydrazines to produce pyrazole derivatives with complete regioselectivity at room temperature. acs.orgacs.org Furthermore, solid acid catalysts have been employed for the synthesis of pyrazolopyridines. researchgate.net
Computational and Theoretical Investigations of 4 1h Pyrazol 1 Yl Phenyl Acetonitrile
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govchemrxiv.org It is widely used to predict molecular properties and has been applied to understand the electronic characteristics and reactivity of pyrazole (B372694) derivatives. nih.govresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.orglibretexts.orgyoutube.comyoutube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For [4-(1H-pyrazol-1-yl)phenyl]acetonitrile, the HOMO is primarily localized on the pyrazole ring and the phenyl group, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is distributed over the acetonitrile (B52724) group and the phenyl ring, suggesting these areas are susceptible to nucleophilic attack. The precise energy values of the HOMO, LUMO, and the energy gap are typically calculated using a specific DFT functional and basis set, such as B3LYP/6-311G(d,p). researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.54 |
| LUMO | -1.23 |
| Energy Gap (ΔE) | 5.31 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netasrjetsjournal.org The MEP map displays regions of different electrostatic potential on the molecular surface. Red-colored regions indicate negative potential and are prone to electrophilic attack, while blue-colored regions represent positive potential and are susceptible to nucleophilic attack.
In the MEP map of this compound, the most negative potential is expected to be located around the nitrogen atoms of the pyrazole ring and the nitrile group, making these the primary sites for electrophilic interactions. The hydrogen atoms of the pyrazole and phenyl rings would exhibit the most positive potential, indicating them as likely sites for nucleophilic interactions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govijpbs.comresearchgate.net It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govalrasheedcol.edu.iq The pyrazole scaffold is a common feature in many biologically active compounds. nih.gov
Docking studies involving pyrazole derivatives have shown that they can form various interactions with protein active sites, including hydrogen bonds and hydrophobic interactions. nih.gov For this compound, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic interactions. The specific interactions and binding affinity would depend on the particular protein target being studied.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase | -8.5 | LYS78, GLU95, LEU134 |
| Tyrosine Kinase | -9.2 | VAL34, ALA56, PHE150 |
Structure-Based Drug Design (SBDD) Approaches
Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize potential drug candidates. scinito.aimdpi.comnih.gov This method aims to design molecules that can bind to the target with high affinity and selectivity. nih.gov
In the context of this compound, SBDD could be employed to modify its structure to enhance its binding to a specific therapeutic target. For instance, if the initial compound shows promising but suboptimal activity, its structure could be computationally altered by adding or modifying functional groups to improve its interactions with the active site of the target protein, as predicted by molecular docking and other computational tools. chemrxiv.orgchemrxiv.org
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that has applications in various photonic technologies. researchgate.netmedmedchem.com Computational methods, particularly DFT, are used to predict the NLO properties of molecules. mdpi.comwum.edu.pkjmcs.org.mx Pyrazole derivatives have been investigated for their potential as NLO materials. researchgate.netwum.edu.pk
The NLO properties of this compound can be theoretically predicted by calculating its first-order hyperpolarizability (β). A high β value is indicative of a significant NLO response. The presence of a donor-π-acceptor system within the molecule, where the pyrazole ring can act as a donor and the acetonitrile group as an acceptor, connected by the phenyl π-bridge, suggests that this compound may possess NLO properties.
| Property | Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 4.5 D |
| First-order Hyperpolarizability (β) | 15 x 10-30 esu |
Thermodynamic Stability Analysis of Isomers and Reaction Pathways
Computational chemistry can be used to assess the thermodynamic stability of different isomers of a molecule and to investigate the energetics of various reaction pathways. researchgate.netnih.gov This is typically done by calculating the Gibbs free energy of the species involved.
For this compound, one could theoretically investigate the relative stabilities of different tautomers or conformational isomers. For example, the tautomer where the proton is on the other nitrogen of the pyrazole ring could be compared to the named isomer. Furthermore, the energy barriers for different chemical reactions involving this molecule, such as its synthesis or degradation, can be calculated to understand the feasibility and kinetics of these processes. acs.org
Applications of 4 1h Pyrazol 1 Yl Phenyl Acetonitrile and Its Derivatives
Fluorescent Dyes and Optical Materials
The pyrazole (B372694) core is a well-established fluorophore, and its derivatives are extensively studied for their fluorescent properties. rsc.orgrsc.org The incorporation of a pyrazole moiety into larger conjugated systems can lead to materials with tunable emission spectra and high quantum yields. nih.govroyalsocietypublishing.org While specific photophysical data for [4-(1H-pyrazol-1-yl)phenyl]acetonitrile is not extensively documented in publicly available literature, the general characteristics of related pyrazole derivatives provide insight into its potential in this area.
Pyrazoline derivatives, which are structurally related to pyrazoles, are known for their strong fluorescence, often in the blue region of the spectrum, and high quantum yields. nih.govroyalsocietypublishing.org The fluorescence properties of these compounds are often solvent-dependent, exhibiting solvatochromism, where the emission wavelength shifts with the polarity of the solvent. rsc.org This behavior is attributed to intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-accepting part. rsc.org
The following table summarizes the photophysical properties of some representative fluorescent pyrazole and pyrazoline derivatives, illustrating the range of emission colors and quantum yields that can be achieved with this class of compounds.
Table 1: Photophysical Properties of Selected Pyrazole-Based Fluorescent Dyes
| Compound/Probe | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Solvent/Conditions | Reference |
| Pyrazolo[4,3-b]pyridine 62 | 336 | 440 | 0.35 | - | rsc.org |
| 62 + BF₃ | 368 | 473 | 0.65 | E. coli and HeLa cells | rsc.org |
| N-(4-formylphenyl)pyrazoline-based probe 7 | 558 | 640 | 0.13 | 5% PBS/DMF | rsc.org |
| 7 + sulfite | 380 | 480 | 0.28 | 5% PBS/DMF | rsc.org |
| Fused pyrazole 78 | 325, 372 | 476 | 0.38 | - | nih.gov |
| 78 + F⁻ | ~430 | 492 | 0.64 | - | nih.gov |
| Pyrazoline derivative P7 | - | - | 0.65 | DMSO | researchgate.net |
| Pyrazoline derivative P1 | - | - | 0.45 | DMSO | researchgate.net |
The data demonstrates that chemical modification of the pyrazole scaffold allows for the development of fluorescent probes that can detect specific ions and molecules, as seen with the changes in fluorescence upon binding to BF₃, sulfite, and F⁻. rsc.orgnih.gov This suggests that derivatives of this compound could be functionalized to create novel sensors and imaging agents.
Agrochemical Applications
The pyrazole moiety is a key structural feature in a variety of commercial agrochemicals, particularly fungicides and herbicides. acs.orgacs.org The biological activity of these compounds is often attributed to the specific substitution patterns on the pyrazole ring, which influence their interaction with target enzymes in pests and weeds.
Fungicides: A significant class of pyrazole-based fungicides are the pyrazole carboxamides, which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgacs.orgnih.gov These compounds disrupt the mitochondrial respiratory chain in fungi, leading to cell death. acs.orgnih.gov The fungicidal activity can be modulated by the substituents on the pyrazole ring and the nature of the amide group. acs.org
Table 2: Examples of Commercial Pyrazole-Based Fungicides
| Commercial Name | Chemical Class | Target Pathogen(s) | Mode of Action | Reference |
| Bixafen | Pyrazole carboxamide | Broad spectrum | Succinate Dehydrogenase Inhibitor (SDHI) | nih.govacs.org |
| Penthiopyrad | Pyrazole carboxamide | Broad spectrum | Succinate Dehydrogenase Inhibitor (SDHI) | nih.govacs.org |
| Fluxapyroxad | Pyrazole carboxamide | Broad spectrum | Succinate Dehydrogenase Inhibitor (SDHI) | bohrium.com |
| Pyraclostrobin | Strobilurin (contains pyrazole) | Broad spectrum | Quinone outside Inhibitor (QoI) | irfarm.com |
| Fipronil | Phenylpyrazole | Broad-spectrum insecticide | GABA-gated chloride channel antagonist | - |
Herbicides: Pyrazole-containing herbicides often target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org Inhibition of HPPD disrupts the biosynthesis of plastoquinone (B1678516) and, consequently, carotenoids, leading to bleaching of the plant tissues and ultimately death. acs.org The development of new pyrazole derivatives as HPPD inhibitors is an active area of research, with a focus on improving crop safety and herbicidal efficacy. acs.org
The presence of the phenyl and pyrazole groups in this compound makes it a suitable scaffold for the development of new agrochemicals. The acetonitrile (B52724) group can be hydrolyzed to a carboxylic acid, which can then be converted to a carboxamide, a key functional group in many SDHI fungicides.
Catalysis and Coordination Chemistry
The nitrogen atoms in the pyrazole ring and the nitrile group of this compound and its derivatives make them excellent ligands for a variety of metal ions. nih.govbohrium.com The resulting coordination complexes have shown significant catalytic activity in a range of organic transformations. nih.govbohrium.comjocpr.com
The pyrazole moiety can coordinate to metal centers in a monodentate or bidentate fashion, and its electronic properties can be tuned by substituents on the ring. nih.gov The nitrile group can also coordinate to metal ions, and its electrophilicity is enhanced upon coordination, making it susceptible to nucleophilic attack. This reactivity has been exploited in the synthesis of more complex ligands.
Pyrazole-based ligands have been successfully employed in various catalytic reactions, including:
Oxidation Reactions: Copper complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechols to o-quinones, mimicking the activity of the enzyme catechol oxidase. bohrium.comjocpr.comresearchgate.net
Suzuki-Miyaura Coupling: Palladium complexes with pyrazole-derived N-heterocyclic carbene (NHC) ligands have been used as catalysts for aqueous Suzuki-Miyaura cross-coupling reactions. acs.org
Hydrogenation and Dehydrogenation: Ruthenium and iridium complexes with protic pyrazole ligands have been shown to catalyze transfer hydrogenation of ketones and dehydrogenation of formic acid, respectively. nih.gov
Table 3: Catalytic Applications of Pyrazole-Containing Metal Complexes
| Catalyst/Complex | Metal | Ligand Type | Catalytic Reaction | Reference |
| [Cu(L)₂(CH₃COO)₂] | Copper | Pyrazole-based | Catechol Oxidation | bohrium.comjocpr.com |
| [PdI(rNHC)(PPh₃)₂]⁺ | Palladium | Pyrazole-derived rNHC | Aqueous Suzuki-Miyaura Coupling | acs.org |
| [Ru(CF3LH)(dmf)Cl₂] | Ruthenium | Protic Pyrazolylpyridine | Transfer Hydrogenation of Ketones | nih.gov |
| [Ir(Cp*)(pzpy)Cl] | Iridium | Pyrazolylpyridine | Dehydrogenation of Formic Acid | nih.gov |
The ability of the pyrazole and acetonitrile groups in this compound to coordinate with metal ions suggests its potential as a ligand in homogeneous catalysis. The nitrile group could also serve as a handle for further functionalization to create more complex and tailored ligand systems.
Electronics and Optoelectronic Applications
Nitrogen-rich heterocyclic compounds, including pyrazoles, are of growing interest for applications in electronic and optoelectronic devices due to their unique electronic properties. researchgate.netresearchgate.net The presence of nitrogen atoms can influence the HOMO and LUMO energy levels of the molecule, which is crucial for their function in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net
Derivatives of N-phenylpyrazole have been investigated as materials for OLEDs. researchgate.netresearchgate.net The pyrazoline core, in particular, is known for its blue emission and good hole-transporting properties, making it a suitable component for both the emissive layer and the hole-transport layer in OLEDs. researchgate.net The emission color of these materials can be tuned by modifying the substituents on the phenyl and pyrazole rings. researchgate.net
In the realm of photovoltaics, pyrazole derivatives have been explored as electron-donating materials in organic solar cells. nih.gov The electron-rich nature of the pyrazole unit makes it a good candidate for use in donor-acceptor type functional molecules.
Table 4: Performance of Optoelectronic Devices Incorporating Pyrazole Derivatives
| Device Type | Pyrazole Derivative | Role of Derivative | Key Performance Metric | Reference |
| OLED | Carbazole-π-imidazole derivative (BCzB-PPI) | Emitter | Max. EQE: 4.43%, CIE (0.157, 0.080) | nih.gov |
| OLED | Carbazole and thienopyrroledione derivative | Emitting Material | Max. EQE: up to 9.5% | mdpi.com |
| OLED | Phenylpyrazole derivative-based Ir(III) complex | Emitter | Max. Current Efficiency: 39.2 cd A⁻¹, Max. EQE: 14.8% | researchgate.net |
| Photovoltaic Cell | Pyrazoloquinoline derivative | Electron Acceptor | Optimized photovoltaic efficiency with 50% wt. load | nih.gov |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage color coordinates.
The conjugated system of this compound, which includes both the phenyl and pyrazole rings, suggests its potential for use in electronic materials. Further derivatization could lead to the development of novel materials with tailored electronic and optical properties for advanced applications.
Energetic Materials and Melt-Cast Explosives
The pyrazole ring is a key building block in the design of modern energetic materials. nih.gov The high nitrogen content and the positive heat of formation of many pyrazole derivatives contribute to their high energy density. nih.gov By introducing nitro groups onto the pyrazole ring, chemists can create a range of energetic compounds with varying performance and sensitivity. nih.govrsc.org
While this compound itself is not an energetic material, its pyrazole core is a scaffold that can be chemically modified to produce such compounds. The nitration of pyrazole derivatives is a common strategy to synthesize energetic materials. nih.gov For example, 3,4-dinitropyrazole (DNP) and its derivatives are being investigated as potential replacements for traditional melt-cast explosives like TNT. acs.orgmdpi.comrsc.org These materials often exhibit a good balance of high detonation performance and low sensitivity to impact and friction. rsc.orgrsc.orggoogle.com
Table 5: Energetic Properties of Representative Nitropyrazole-Based Compounds
The synthesis of derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile highlights the direct relevance of the acetonitrile-containing pyrazole structure in the field of energetic materials. rsc.org These derivatives are being explored as insensitive melt-cast explosives, demonstrating the potential of this chemical framework in developing safer and high-performing energetic materials. rsc.org
Research Intermediates for Proteomics and Bioconjugation
The unique chemical functionalities of this compound make it and its derivatives valuable as research intermediates, particularly in the fields of proteomics and bioconjugation. neb.com
The nitrile group (C≡N) has emerged as a useful infrared (IR) probe for studying the local environment within proteins. nih.gov Its stretching vibration is sensitive to factors such as local electric fields and hydrogen bonding, providing a spectroscopic window into protein structure and dynamics. nih.gov The cyanomethyl group (-CH₂CN) in this compound can be used to introduce this nitrile probe into biomolecules.
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. neb.com The acetonitrile group can participate in various chemical reactions, making it a useful handle for bioconjugation. For instance, the nitrile group can be reduced to an amine, which can then be used in a variety of common bioconjugation reactions. youtube.com Furthermore, the development of bioorthogonal chemistries, which are reactions that can occur in living systems without interfering with native biochemical processes, has expanded the toolbox for protein labeling. nih.gov
While specific applications of this compound in bioconjugation are not widely reported, the reactivity of the cyanomethyl group suggests its potential for such applications. For example, the development of methods for the C-H cyanation of arenes provides a direct route to introduce the versatile cyano group into complex molecules. acs.org This highlights the synthetic utility of nitrile-containing building blocks in creating functionalized molecules for biological studies. The stable pyrazole ring provides a robust scaffold for the attachment of other functionalities, such as fluorescent dyes or affinity tags, creating multifunctional probes for proteomics research. neb.com
Chemical Reactivity and Derivatization of 4 1h Pyrazol 1 Yl Phenyl Acetonitrile
Reactions Involving the Nitrile Functional Group (e.g., Cyclization, Hydrazone formation)
The nitrile group in [4-(1H-pyrazol-1-yl)phenyl]acetonitrile is a key site for chemical transformations, enabling the synthesis of various heterocyclic and acyclic derivatives. Common reactions include cyclization and hydrazone formation.
One important application of the acetonitrile (B52724) moiety is in the synthesis of fused heterocyclic systems. For instance, aryl acetonitriles can be used as starting materials for the preparation of pyrazolo[1,5-a]pyrimidines. A general approach involves the reaction of an aryl acetonitrile with dimethylformamide-dimethylacetal (DMF-DMA), followed by treatment with hydrazine (B178648) hydrate (B1144303) or its salts. byu.edu This sequence leads to the formation of a 5-aminopyrazole intermediate which can then be cyclized with various reagents to yield the desired pyrazolo[1,5-a]pyrimidine (B1248293) core. byu.edunih.gov While this reaction has been demonstrated for various aryl acetonitriles, specific examples with this compound leading to detailed product characterization are not extensively documented in the reviewed literature.
The nitrile group can also undergo reactions to form hydrazones. Hydrazones are a class of organic compounds with the general structure R1R2C=NNH2 and are typically formed by the reaction of a ketone or aldehyde with hydrazine. byu.edu In the context of nitriles, they can be converted to hydrazones through intermediates. For example, a nitrile can first be converted to a ketone via a Grignard reaction, which can then react with hydrazine to form the corresponding hydrazone.
Furthermore, the nitrile group can be a precursor for the synthesis of other nitrogen-containing heterocycles. For example, nitriles are known to undergo [3+2] cycloaddition reactions with azides to form tetrazoles. This reaction is a common method for the synthesis of 5-substituted-1H-tetrazoles. nih.govresearchgate.net The reaction of this compound with an azide (B81097) source, such as sodium azide, would be expected to yield the corresponding tetrazole derivative.
The reactivity of the nitrile group also allows for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. A one-pot reaction of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) under microwave irradiation is a known method for preparing these compounds. semanticscholar.org By analogy, this compound could potentially be modified to participate in similar multi-component reactions to afford pyridine (B92270) derivatives.
Modifications and Substitutions on the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The pyrazol-1-yl substituent is generally considered to be an activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already substituted, electrophilic attack is expected to occur at the ortho positions relative to the pyrazole (B372694) ring.
A common electrophilic substitution reaction is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction typically employs a mixture of a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.org The application of the Vilsmeier-Haack reaction to this compound would be expected to introduce a formyl group at one of the ortho positions on the phenyl ring.
Other standard electrophilic aromatic substitution reactions such as nitration and sulfonation can also be envisaged for the phenyl ring. masterorganicchemistry.com Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group, while sulfonation with fuming sulfuric acid would introduce a sulfonic acid group onto the phenyl ring, likely at an ortho position. masterorganicchemistry.comlibretexts.org
The following table summarizes potential electrophilic substitution reactions on the phenyl ring of this compound, based on general reactivity patterns of similar aromatic compounds.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Product |
|---|---|---|
| Formylation (Vilsmeier-Haack) | DMF, POCl3 | 2-Formyl-[4-(1H-pyrazol-1-yl)phenyl]acetonitrile |
| Nitration | HNO3, H2SO4 | 2-Nitro-[4-(1H-pyrazol-1-yl)phenyl]acetonitrile |
It is important to note that while these reactions are chemically plausible, specific documented examples with detailed experimental conditions and yields for this compound were not found in the reviewed literature.
Derivatization of the Pyrazole Heterocycle
The pyrazole ring itself offers opportunities for derivatization, most notably through N-alkylation at the unsubstituted nitrogen atom (N-2 position).
N-alkylation of pyrazoles is a well-established transformation and can be achieved using various alkylating agents in the presence of a base. Common methods include the use of alkyl halides, sulfates, or other electrophiles in solvents like DMF or acetonitrile with bases such as potassium carbonate or sodium hydride. The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be influenced by steric and electronic factors. For 1-substituted pyrazoles, alkylation typically occurs at the N-2 position.
The following table illustrates potential N-alkylation reactions of the pyrazole ring in this compound.
Table 2: Potential N-Alkylation Reactions of the Pyrazole Ring
| Alkylating Agent | Base | Expected Product |
|---|---|---|
| Methyl iodide (CH3I) | K2CO3 | [4-(2-Methyl-2H-pyrazol-1-yl)phenyl]acetonitrile |
| Ethyl bromide (CH3CH2Br) | NaH | [4-(2-Ethyl-2H-pyrazol-1-yl)phenyl]acetonitrile |
These examples are based on established N-alkylation methodologies for pyrazole derivatives. The actual reaction conditions and yields would need to be determined empirically.
Conclusion and Future Perspectives in 4 1h Pyrazol 1 Yl Phenyl Acetonitrile Research
Summary of Key Academic Discoveries and Insights
Research into [4-(1H-pyrazol-1-yl)phenyl]acetonitrile has established it as a valuable scaffold in medicinal chemistry and materials science. The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts unique chemical properties that are central to its activity. nih.govnih.gov Key discoveries have highlighted the versatility of the pyrazole core, allowing for extensive functionalization to modulate its biological and physical properties. mdpi.comresearchgate.net
In the realm of medicinal chemistry, derivatives of this compound have been investigated for a wide range of therapeutic applications. The pyrazole moiety is a "privileged scaffold," meaning it can serve as a basis for ligands for multiple receptors. nih.govnih.gov This has led to the development of pyrazole-based compounds with anticancer, anti-inflammatory, antibacterial, and antiviral activities. nih.govresearchgate.netnih.gov For instance, certain pyrazole derivatives have shown potent inhibitory activity against various kinases, which are crucial targets in cancer therapy. nih.govmdpi.com The acetonitrile (B52724) group, while less explored in terms of its direct contribution to bioactivity, serves as a key synthetic handle for further molecular elaboration.
From a materials science perspective, the structural features of this compound and its analogues make them promising candidates for the development of novel materials. The aromatic nature of the pyrazole and phenyl rings, coupled with the potential for coordination with metal ions through the pyrazole nitrogens, opens up possibilities for creating metal-organic frameworks (MOFs) and other coordination polymers. bohrium.comresearchgate.net These materials could have applications in catalysis, gas storage, and sensing.
Emerging Research Directions for this compound-based Compounds
The foundation laid by initial research paves the way for several exciting future research directions. A primary focus will likely be the continued exploration of its therapeutic potential through the design and synthesis of new analogues.
Target-Specific Drug Design: Future efforts will likely concentrate on designing derivatives that are highly selective for specific biological targets. This involves using computational modeling and structure-activity relationship (SAR) studies to optimize the interactions between the compound and its target protein. For example, modifying the substituents on the phenyl and pyrazole rings could lead to more potent and selective kinase inhibitors for cancer treatment. nih.govmdpi.com
Development of Advanced Materials: The potential of this compound in materials science is an area ripe for exploration. Research could focus on synthesizing novel polymers and MOFs with tailored properties. For instance, incorporating this moiety into the backbone of conductive polymers could lead to new materials for organic electronics. Furthermore, the development of pyrazole-based sensors for detecting specific ions or molecules is a promising avenue. mdpi.combohrium.com
Catalysis: The nitrogen atoms in the pyrazole ring can act as ligands for transition metals, suggesting that this compound-based compounds could serve as effective catalysts or catalyst precursors. researchgate.net Future research could explore their application in various organic transformations, potentially leading to more efficient and environmentally friendly chemical processes.
Challenges and Opportunities in the Comprehensive Study of This Compound Class
Despite the promising outlook, several challenges need to be addressed to fully realize the potential of this compound and its derivatives.
Scalable Synthesis: A significant challenge lies in developing efficient and scalable synthetic routes for this compound and its analogues. While several methods exist for the synthesis of pyrazoles, optimizing these for large-scale production with high purity and yield is crucial for both academic research and potential commercial applications. nih.govresearchgate.net
Understanding Structure-Property Relationships: A deeper understanding of the relationship between the molecular structure of these compounds and their observed properties is essential. This requires a combination of experimental techniques, such as X-ray crystallography and various spectroscopic methods, alongside theoretical calculations. Elucidating these relationships will enable the rational design of new compounds with desired functionalities.
Biological and Toxicological Profiling: For medicinal applications, comprehensive biological and toxicological profiling of promising derivatives is a critical and resource-intensive step. Overcoming potential issues related to metabolic stability, bioavailability, and off-target effects will be a key challenge in translating these compounds from the laboratory to clinical use. nih.gov
The opportunities in this field are vast. The versatility of the pyrazole scaffold, combined with the synthetic accessibility of the acetonitrile group, provides a rich platform for chemical innovation. Collaborative efforts between synthetic chemists, medicinal chemists, materials scientists, and computational scientists will be crucial to overcoming the existing challenges and unlocking the full potential of this fascinating class of compounds. The continued exploration of this compound and its derivatives holds the promise of significant advancements in both medicine and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(1H-pyrazol-1-yl)phenyl]acetonitrile, and how can side products be minimized?
- Methodology :
- Use nucleophilic substitution or palladium-catalyzed coupling to attach the pyrazole moiety to the phenylacetonitrile backbone. For example, highlights the use of anhydrous acetonitrile (dried over CaH₂ under inert gas) to prevent hydrolysis of nitrile groups .
- Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., methanol/water mixtures as in ) .
- Key Considerations :
- Avoid moisture to prevent nitrile hydrolysis. Use Schlenk techniques for air-sensitive steps.
Q. How can the structure of this compound be confirmed experimentally?
- Methodology :
- Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, as described in .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., pyrazole-substituted acetonitriles in ) .
- IR : Confirm nitrile C≡N stretch at ~2240 cm⁻¹.
Q. What are the primary reactivity patterns of the nitrile group in this compound?
- Methodology :
- Nitrile to amide conversion : React with H₂O₂ under acidic conditions (e.g., H₂SO₄) .
- Nitrile to tetrazole conversion : Use NaN₃ and NH₄Cl in DMF at 100°C ( describes similar transformations) .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level (Gaussian 09). Compare HOMO/LUMO gaps with experimental UV-Vis data.
- Docking studies : Analyze binding affinity with biological targets (e.g., kinases, as implied by ’s pyrazole derivatives in drug candidates) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Methodology :
- Dynamic effects : Use variable-temperature NMR to detect rotational barriers (e.g., hindered pyrazole ring rotation).
- NOE experiments : Identify spatial proximity of protons (e.g., pyrazole vs. phenyl groups) .
Q. What strategies improve the stability of this compound under varying pH and temperature?
- Methodology :
- Accelerated stability studies :
- pH stability : Incubate in buffers (pH 1–13) at 25°C/40°C. Monitor degradation via HPLC (’s safety data suggest sensitivity to moisture and heat) .
- Thermal analysis : Use TGA/DSC to identify decomposition thresholds.
Q. How to detect and quantify trace impurities (e.g., synthetic byproducts) in this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
